丙二酰辅酶 A 锂盐

描述

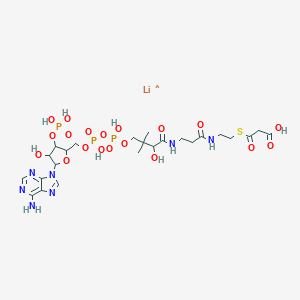

Malonyl coenzyme A lithium salt is a derivative of coenzyme A that is utilized in fatty acid biosynthesis . It has a molecular formula of C24H38N7O19P3S and a molecular weight of 853.58 (free acid basis) . It is suitable for use as a component of the inhibitor medium used for measurement of fatty acid oxidation (FAO) flux in cultured skin fibroblasts .

Synthesis Analysis

The synthesis of Malonyl coenzyme A lithium salt involves key enzymes in fatty acid biosynthesis, such as acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FAS). ACC1 produces malonyl-CoA, which is then consumed by FAS .Molecular Structure Analysis

The molecular structure of Malonyl coenzyme A lithium salt is complex, with a large number of atoms and bonds. The InChI string representation of its structure isInChI=1S/C24H38N7O19P3S/c1-24 (2,19 (37)22 (38)27-4-3-13 (32)26-5-6-54-15 (35)7-14 (33)34)9-47-53 (44,45)50-52 (42,43)46-8-12-18 (49-51 (39,40)41)17 (36)23 (48-12)31-11-30-16-20 (25)28-10-29-21 (16)31/h10-12,17-19,23,36-37H,3-9H2,1-2H3, (H,26,32) (H,27,38) (H,33,34) (H,42,43) (H,44,45) (H2,25,28,29) (H2,39,40,41) . Chemical Reactions Analysis

Malonyl coenzyme A lithium salt plays a crucial role in fatty acid biosynthesis. It is produced by ACC1 and consumed by FAS. When FAS is downregulated or inhibited, elevated malonyl-CoA levels are channeled to proximal mTOR molecules that form direct protein–protein interactions with ACC1 and FAS .Physical And Chemical Properties Analysis

Malonyl coenzyme A lithium salt is soluble in water at a concentration of 50 mg/mL . It is stored at a temperature of -20°C .科学研究应用

Fatty Acid Synthesis

Malonyl coenzyme A lithium salt plays a crucial role in fatty acid synthesis . It is used as a two-carbon donor in the growing fatty acid chain during the synthesis process .

Polyketide Synthesis

In the field of microbiology, Malonyl coenzyme A lithium salt is exclusively used as the extender unit in the synthesis of bacterial aromatic polyketides . Polyketides are a class of secondary metabolites produced by microorganisms that have diverse structural features and biological activities.

Transport of α-Ketoglutarate Across Mitochondrial Membrane

Malonyl coenzyme A lithium salt is involved in the transport of α-ketoglutarate across the mitochondrial membrane . α-Ketoglutarate is a key intermediate in the Krebs cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.

Inhibition of Fatty Acid Synthase

High levels of Malonyl coenzyme A, achieved through fatty acid synthase inhibition , have been proposed to contribute to cancer cell apoptosis . This makes it a potential target for cancer treatment research.

Preincubation Medium for Fatty Acid Oxidation Assay

Malonyl coenzyme A lithium salt has been used in Krebs Ringer bicarbonate medium for preincubation of trypsinized and re-suspended fibroblast for fatty acid oxidation assay . This assay is used to measure the rate at which fatty acids are broken down to produce energy.

Scintillation Proximity Assay for Fatty Acid Synthase

It has also been used in HEPES buffer for a scintillation proximity assay for fatty acid synthase . This assay is a type of radioimmunoassay designed to measure the production of radioactive water during the enzymatic conversion of acetyl-CoA and malonyl-CoA to fatty acids.

作用机制

Target of Action

Malonyl coenzyme A lithium salt, also known as Malonyl-CoA, primarily targets the fatty acid synthesis and polyketide synthesis pathways . It also plays a role in the transport of α-ketoglutarate across the mitochondrial membrane . Malonyl-CoA is known to allosterically inhibit carnitine palmitoyltransferase 1 (CPT1) , which affects the transfer of long-chain fatty acids into mitochondria .

Mode of Action

Malonyl-CoA is formed by the Acetyl CoA Carboxylase-mediated carboxylation of acetyl CoA . In the context of fatty acid synthesis, Malonyl-CoA is used as an extender unit. It is involved in the NADPH-dependent condensation of itself and acetyl-CoA to produce palmitate, a process catalyzed by fatty acid synthase .

Biochemical Pathways

Malonyl-CoA is involved in several biochemical pathways. In fatty acid synthesis , it provides the two-carbon building blocks that are added to growing fatty acid chains . In polyketide synthesis , it is exclusively used as the extender unit . It also plays a role in the glucose metabolism pathway, where the metabolism of glucose yields Malonyl-CoA .

Pharmacokinetics

It is known to be soluble in water, suggesting it could have good bioavailability .

Result of Action

The action of Malonyl-CoA in fatty acid synthesis results in the production of palmitate , a saturated fatty acid . High levels of Malonyl-CoA, achieved through fatty acid synthase inhibition, have been proposed to contribute to cancer cell apoptosis .

Action Environment

The action of Malonyl-CoA can be influenced by various environmental factors. For instance, the concentration of Malonyl-CoA can affect fatty acid oxidation. High concentrations of Malonyl-CoA can inhibit fatty acid oxidation, while low concentrations can allow it . .

安全和危害

未来方向

Research has shown that Malonyl coenzyme A lithium salt has a significant role in lipid metabolism and nutrient signaling. It directly inhibits mTORC1, linking lipid metabolism to nutrient signaling . This discovery opens up new avenues for research into the regulation of cellular biosynthetic pathways and the development of potential therapeutic strategies .

属性

InChI |

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIJLICRFQMMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38LiN7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585218 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malonyl coenzyme A lithium salt | |

CAS RN |

108347-84-8 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

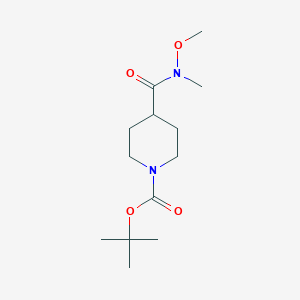

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

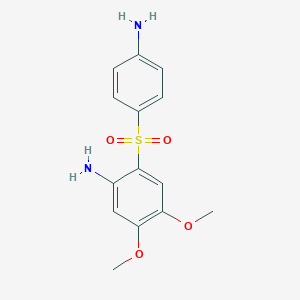

![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)

![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)

![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)

![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)